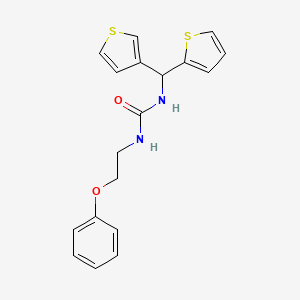
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as PTUPB and has been synthesized using different methods.
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to the query have been synthesized and evaluated as neuropeptide Y5 (NPY5) receptor antagonists. These antagonists are explored for their potential in treating obesity by modulating appetite. The structure-activity relationships (SAR) of these compounds reveal the importance of the urea moiety and phenoxyethyl group in binding to the NPY5 receptor, indicating potential avenues for the development of new therapeutic agents (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
Another research area involves the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. These compounds are designed to optimize the spacer length between pharmacophoric moieties, demonstrating the potential of urea derivatives in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity (Vidaluc et al., 1995).
Materials Science Applications
In materials science, the reactions of urea with methylolphenols under acidic conditions have been explored for the synthesis of novel polymers. These polymers could have applications in creating new materials with unique properties for industrial applications (Tomita & Hse, 1992).
Antiviral Properties
Urea derivatives have also been synthesized and analyzed for their antiviral properties. Studies on thiophenoyl-, furoyl-, and pyrroylureas indicate the potential of urea compounds in developing new antiviral medications. The exploration of their 1H NMR spectra has contributed to understanding their structural and functional characteristics (O'sullivan & Wallis, 1975).
Cytokinin-like Activity in Plant Biology
In plant biology, certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been utilized in in vitro plant morphogenesis studies, underscoring the versatility of urea derivatives in both medical and agricultural applications (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-18(19-9-10-22-15-5-2-1-3-6-15)20-17(14-8-12-23-13-14)16-7-4-11-24-16/h1-8,11-13,17H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIPDWNJSIQMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
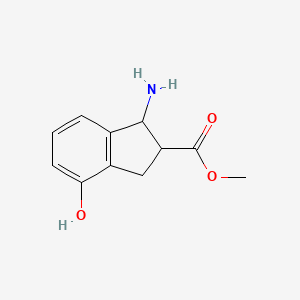
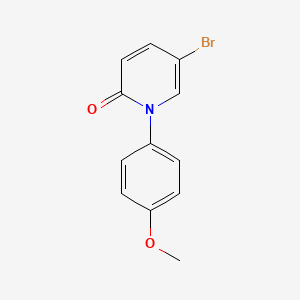
![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

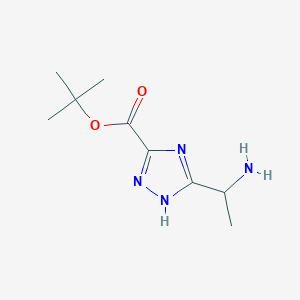
![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)
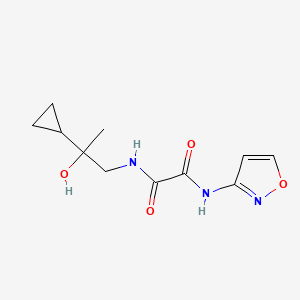
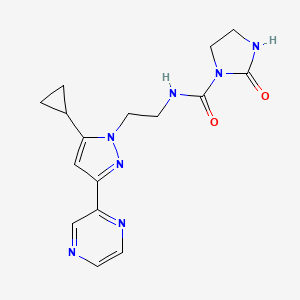
![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
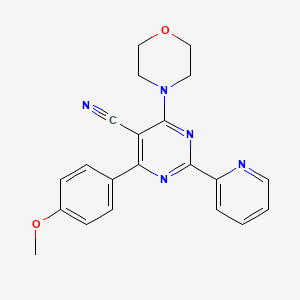
![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)